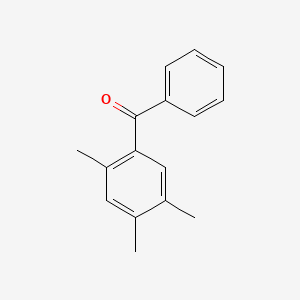

Phenyl(2,4,5-trimethylphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenyl(2,4,5-trimethylphenyl)methanone is a useful research compound. Its molecular formula is C16H16O and its molecular weight is 224.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that similar compounds often interact with various enzymes and receptors in the body .

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds are known to participate in various metabolic pathways, including catabolic and anabolic pathways .

Pharmacokinetics

It’s known that similar compounds can have varying bioavailability depending on their chemical structure .

Result of Action

Similar compounds can have various effects, such as causing changes in enzyme activity or receptor binding .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4,5-Trimethylbenzophenone. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .

Biologische Aktivität

Phenyl(2,4,5-trimethylphenyl)methanone, also known as PTM, is an organic compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, including medicine and environmental science.

PTM has a complex aromatic structure which contributes to its biological activity. The compound is characterized by the following molecular formula and properties:

- Molecular Formula : C16H18O

- Molecular Weight : 242.31 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in organic solvents like ethanol and acetone.

Mechanisms of Biological Activity

PTM exhibits diverse biological activities attributed to its structural features:

- Antimicrobial Activity : Research indicates that PTM possesses antimicrobial properties, effective against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis .

- Anticancer Properties : PTM shows promise in cancer therapy. Studies suggest that it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the regulation of cell cycle proteins .

- Anti-inflammatory Effects : PTM has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases .

Antimicrobial Activity Study

A study conducted on the antimicrobial efficacy of PTM revealed:

- Tested Strains : Staphylococcus aureus, Escherichia coli.

- Results : PTM exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity Research

In vitro studies on cancer cell lines demonstrated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- Findings : PTM reduced cell viability by 50% at a concentration of 25 µg/mL after 48 hours.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

Anti-inflammatory Study

A recent investigation into the anti-inflammatory effects of PTM showed:

- Method : Measurement of cytokine levels in LPS-stimulated macrophages.

- Results : PTM significantly decreased TNF-alpha and IL-6 levels by approximately 40% compared to control groups.

| Cytokine | Control Level (pg/mL) | PTM Level (pg/mL) |

|---|---|---|

| TNF-alpha | 100 | 60 |

| IL-6 | 80 | 48 |

Eigenschaften

IUPAC Name |

phenyl-(2,4,5-trimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-11-9-13(3)15(10-12(11)2)16(17)14-7-5-4-6-8-14/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPZYWUJDVZEIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(=O)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565229 |

Source

|

| Record name | Phenyl(2,4,5-trimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52890-52-5 |

Source

|

| Record name | Phenyl(2,4,5-trimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.